molecular formula C21H30O3 B11993701 17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 149009-04-1

17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B11993701
CAS No.: 149009-04-1
M. Wt: 330.5 g/mol
InChI Key: ZESRJSPZRDMNHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with the molecular formula C21H32O3 . This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring structure and significant biological activity .

Preparation Methods

The synthesis of 17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroidal precursors. The synthetic route often includes:

    Oxidation: Introduction of the hydroxyacetyl group.

    Reduction: Reduction of specific double bonds to achieve the desired saturation.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core structure.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the degree of saturation in the ring structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents.

Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products depend on the specific reaction conditions but often include modified steroids with altered functional groups .

Scientific Research Applications

17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid receptors. It can modulate various signaling pathways, leading to changes in gene expression and cellular behavior. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar compounds include other members of the cyclopenta[a]phenanthrene family, such as:

    Cortisol: A well-known steroid hormone with anti-inflammatory properties.

    Prednisolone: A synthetic steroid used in various medical treatments.

What sets 17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its unique hydroxyacetyl group, which imparts distinct chemical and biological properties .

Biological Activity

The compound 17-(2-Hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a steroid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by a complex steroid structure with multiple functional groups that influence its biological activity. Its molecular formula is C21H28O5C_{21}H_{28}O_5, and it has a molecular weight of approximately 360.45 g/mol. The structural formula includes a dodecahydrocyclopenta[a]phenanthrene backbone with hydroxyl and acetyl substituents that are critical for its activity.

PropertyValue
Molecular FormulaC21H28O5C_{21}H_{28}O_5
Molecular Weight360.45 g/mol
InChI KeyMFYSYFVPBJMHGN-UHFFFAOYSA-N
SMILESCC12CCC(=O)C=C1CCC3C4CCC(O)(C(=O)CO)C4(C)CC(=O)C23

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits glucocorticoid-like effects, which can modulate inflammation and immune responses. The hydroxyl group at position 11 enhances its binding affinity to the glucocorticoid receptor (GR), leading to transcriptional regulation of target genes involved in inflammation and metabolism.

Pharmacological Effects

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Potential Antitumor Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.

Table 2: Summary of Biological Activities

Activity TypeObservations
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantScavenging of free radicals
AntitumorReduced cell viability in breast and prostate cancer cell lines

Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. The results indicated a decrease in inflammatory markers such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) levels in treated groups compared to controls.

Study 2: Antioxidant Activity Assessment

In vitro assays using DPPH and ABTS radical scavenging methods revealed that the compound exhibited strong antioxidant activity comparable to known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress.

Study 3: Antitumor Activity Evaluation

Research published in Cancer Research showed that the compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted its potential as a therapeutic agent in breast cancer treatment.

Properties

IUPAC Name

17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRJSPZRDMNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859057
Record name 21-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64-85-7, 149009-04-1
Record name Desoxycortone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.